molecular formula C13H21ClO2 B12809122 4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane] CAS No. 65136-84-7

4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]

Cat. No.: B12809122
CAS No.: 65136-84-7
M. Wt: 244.76 g/mol
InChI Key: VANNDJWVQQQRBO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] typically involves the reaction of camphor with 3-chloro-1,2-propanediol . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the formation of the spiro compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The spiro structure may also influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

4’-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[22

Properties

CAS No.

65136-84-7

Molecular Formula

C13H21ClO2

Molecular Weight

244.76 g/mol

IUPAC Name

4-(chloromethyl)-1',7',7'-trimethylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]

InChI

InChI=1S/C13H21ClO2/c1-11(2)9-4-5-12(11,3)13(6-9)15-8-10(7-14)16-13/h9-10H,4-8H2,1-3H3

InChI Key

VANNDJWVQQQRBO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3(C2)OCC(O3)CCl)C)C

Origin of Product

United States

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